5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 5-chloro-3-methyl-substituted benzofuran core and a 5-propyl-1,3,4-thiadiazol-2-yl amine moiety. The chloro and methyl substituents on the benzofuran may enhance lipophilicity and influence electronic properties, while the propyl chain on the thiadiazole could modulate steric interactions .
Properties
IUPAC Name |
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-3-4-12-18-19-15(22-12)17-14(20)13-8(2)10-7-9(16)5-6-11(10)21-13/h5-7H,3-4H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSUNXFBKSLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound with notable biological activity. Its molecular formula is C15H14ClN3O2S, and it has a molecular weight of approximately 335.8 g/mol. This compound is being researched for its potential applications in pharmacology, particularly in antibacterial and antifungal treatments.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O2S |
| Molecular Weight | 335.8 g/mol |
| CAS Number | 714261-80-0 |
| Density | 1.406±0.06 g/cm³ |
| Purity | ≥95% |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have shown that this compound demonstrates effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
Case Study Findings:
- Staphylococcus aureus (S. aureus) : The compound showed potent activity with MIC values comparable to established antibiotics.
- Escherichia coli (E. coli) : Demonstrated moderate effectiveness, indicating potential as an alternative treatment for infections caused by this bacterium.
- Multi-drug resistant strains : The compound was effective against certain resistant strains of S. aureus, highlighting its potential in combating antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity:
- Candida albicans : Exhibited promising antifungal effects with MIC values indicating effective inhibition of fungal growth.
- Fusarium species : The compound showed activity that could be beneficial in agricultural applications against fungal pathogens.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.
Research Summary
A review of the literature reveals that this compound has been synthesized and tested in various studies:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
- Bioactivity Evaluations : Multiple studies confirm its effectiveness against a range of pathogens, making it a candidate for further pharmacological development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzofuran Core
- 3-Hydroxy-5-nitro-N'-[5-(propylamino)-2,5-dihydro-1,3-thiazol-2-yl]-1-benzofuran-2-carbohydrazide (): This compound replaces the chloro and methyl groups with a hydroxy and nitro substituent. The carbohydrazide functional group (vs. carboxamide) may also affect hydrogen-bonding capacity .
- The absence of a thiadiazole group limits comparisons in heterocyclic interactions .
Thiadiazolyl Group Modifications
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (): The ethyl chain (vs. The dimethylfuran core (vs. benzofuran) lacks aromaticity, which could diminish planar stacking interactions .
2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide () :
This simpler acetamide derivative retains the 5-propyl-thiadiazole group but replaces the benzofuran with a chloroacetamide backbone. The absence of a fused aromatic system likely reduces thermal stability and target selectivity .
Functional Group Comparisons
- 4-{2-Cyano-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]-1-propenyl}-2-methoxyphenyl 4-fluorobenzoate (): The cyano and oxo groups introduce polarizable moieties, enhancing dipole interactions. The methoxyphenyl-fluorobenzoate ester adds steric bulk, which may limit bioavailability compared to the target compound’s compact benzofuran-carboxamide structure .
Implications of Structural Differences
Physicochemical Properties
The nitro-substituted analog () has lower logP due to polar groups, favoring solubility but limiting passive diffusion .
Hypothesized Bioactivity
- The chloro and methyl groups on the benzofuran may enhance interactions with hydrophobic enzyme pockets, while the propyl-thiadiazole could engage in van der Waals contacts. In contrast, the ethyl-thiadiazole analog () may exhibit weaker binding due to shorter alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
